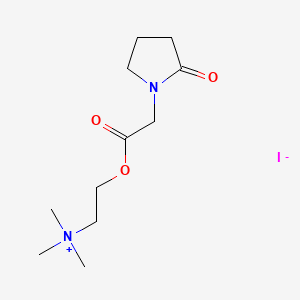
Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, iodide is a chemical compound with the molecular formula C11H21N2O3I and a molecular weight of 356.204 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, iodide typically involves the reaction of N,N,N-trimethylethanaminium with 2-oxo-1-pyrrolidineacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in drug development and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, iodide include:
- Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, chloride
- Ethanaminium, N,N,N-trimethyl-2-(((2-oxo-1-pyrrolidinyl)acetyl)oxy)-, bromide
Uniqueness
What sets this compound apart from its similar compounds is its specific iodide ion, which can influence its reactivity and interaction with other molecules. This unique feature makes it particularly useful in certain chemical and biochemical applications .
Eigenschaften
CAS-Nummer |
132382-13-9 |
|---|---|
Molekularformel |
C11H21IN2O3 |
Molekulargewicht |
356.20 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(2-oxopyrrolidin-1-yl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C11H21N2O3.HI/c1-13(2,3)7-8-16-11(15)9-12-6-4-5-10(12)14;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FUAKQCRKWUWPGO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CN1CCCC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



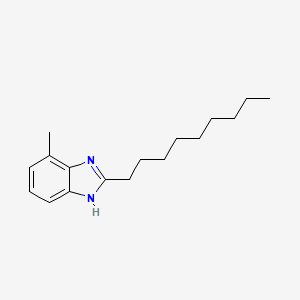

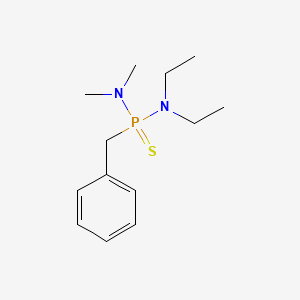
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
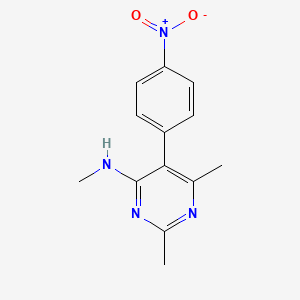

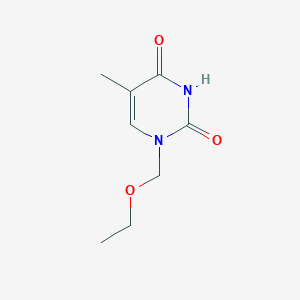
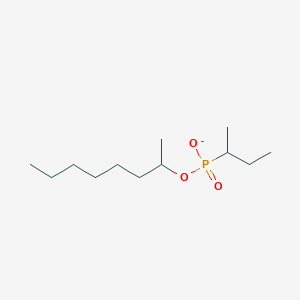
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)


